1-(4-Fluoro-1H-indazol-6-yl)ethanone
Description
1-(4-Fluoro-1H-indazol-6-yl)ethanone is a fluorinated indazole derivative featuring an ethanone (acetyl) group at position 6 and a fluorine atom at position 4 of the indazole ring. Indazoles are nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and anticancer drug development. The fluorine substituent enhances metabolic stability and influences electronic properties, while the ethanone group may contribute to hydrogen bonding or structural rigidity in molecular interactions.
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-4H,1H3,(H,11,12) |
InChI Key |
FTYLXYWPFRYNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NN2)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanone typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation under an oxygen atmosphere . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluoro-1H-indazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-1H-indazol-6-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1H-indazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Fluoro-1H-indazol-6-yl)ethanone with structurally related compounds, focusing on substituents, heterocyclic cores, and functional groups:
Structural and Functional Differences
Core Heterocycle: The indazole core in 1-(4-Fluoro-1H-indazol-6-yl)ethanone distinguishes it from indoline (e.g., ) and benzofuran (e.g., ) derivatives. Indazoles exhibit aromatic stability and hydrogen-bonding capacity, which are critical for binding to biological targets. Comparatively, indoline derivatives (saturated analogs) may exhibit improved solubility but reduced aromatic interactions.
The ethanone group at position 6 introduces a polarizable carbonyl moiety, contrasting with hydroxyl groups in 1-(4-Fluoro-1H-indazol-6-yl)ethanol or trifluoromethyl groups in .
Biological Relevance: Fluorinated indazoles, such as the target compound and , are prevalent in drug discovery due to their ability to modulate enzyme activity. For example, the trifluoromethylphenyl-piperidinyl group in enhances lipophilicity and target affinity, whereas the simpler ethanone group in the target compound may prioritize metabolic simplicity.
Physicochemical Properties
- Crystallinity: Fluorine and ketone groups may promote intermolecular interactions, as seen in the crystalline structure of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
